4-bromo-2-fluoro-N,N-dimethylaniline
Overview
Description
4-Bromo-2-fluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C8H10BrFN. It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Molecular Structure Analysis
The molecular structure of 4-bromo-2-fluoro-N,N-dimethylaniline can be represented by the formula BrC6H4N(CH3)2 . The compound contains a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), and two methyl groups (CH3) attached to a benzene ring .Scientific Research Applications
Pharmaceuticals
The compound can be used as an internal standard in the determination of iodine present as iodide in pharmaceuticals . This is crucial in ensuring the correct dosage and effectiveness of the medication.
Food Industry
It can also be used to determine iodine present as iodate in iodized table salt . This is important in the food industry to ensure the correct iodine content in iodized salt, which is a significant source of dietary iodine.
Agriculture
The compound can be used to determine iodine covalently bound to organic compounds in milk and vegetables . This is essential in the agricultural industry to monitor and control the iodine content in food products.
Chemical Synthesis
4-bromo-2-fluoro-N,N-dimethylaniline can be used as a reactant in the synthesis of various chemical compounds . Its unique structure and properties make it a valuable component in chemical reactions.
Material Science
In material science, this compound can be used in the development of new materials with unique properties . Its molecular structure can contribute to the properties of the resulting material.
Environmental Science
In environmental science, it can be used in the study of the degradation of high molecular weight polycyclic aromatic hydrocarbons (PAHs) by certain strains of Fusarium . This is important in understanding and mitigating the environmental impact of these pollutants.
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYOXHVNYCDDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654204 | |
Record name | 4-Bromo-2-fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-fluoro-N,N-dimethylaniline | |
CAS RN |
887268-20-4 | |
Record name | 4-Bromo-2-fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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